![molecular formula C6H13ClN2 B13674686 2-Methyl-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B13674686.png)
2-Methyl-2,6-diazaspiro[3.3]heptane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2,6-diazaspiro[3.3]heptane hydrochloride is a chemical compound with the molecular formula C6H14Cl2N2. It is known for its unique spirocyclic structure, which consists of a seven-membered ring containing two nitrogen atoms. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,6-diazaspiro[3.3]heptane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-methyl-2,6-diazaspiro[3.3]heptane with hydrochloric acid to form the hydrochloride salt . The reaction is usually carried out under an inert atmosphere at low temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product in its pure form .
化学反应分析
Types of Reactions
2-Methyl-2,6-diazaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atoms play a crucial role.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .
科学研究应用
2-Methyl-2,6-diazaspiro[3.3]heptane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-Methyl-2,6-diazaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets. The nitrogen atoms in the spirocyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
相似化合物的比较
Similar Compounds
- 2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride
- 2-Boc-2,6-diaza-spiro[3.3]heptane hydrochloride
- 2-methyl-2,6-diazaspiro[3.3]heptane; oxalic acid
Uniqueness
2-Methyl-2,6-diazaspiro[3.3]heptane hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
属性
分子式 |
C6H13ClN2 |
|---|---|
分子量 |
148.63 g/mol |
IUPAC 名称 |
2-methyl-2,6-diazaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C6H12N2.ClH/c1-8-4-6(5-8)2-7-3-6;/h7H,2-5H2,1H3;1H |
InChI 键 |
GZOKMRGCMKATDT-UHFFFAOYSA-N |
规范 SMILES |
CN1CC2(C1)CNC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde](/img/structure/B13674637.png)
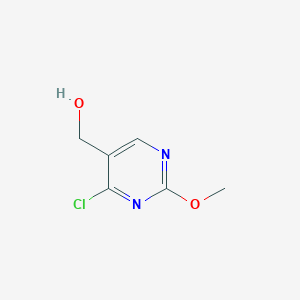

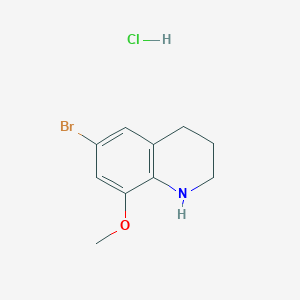

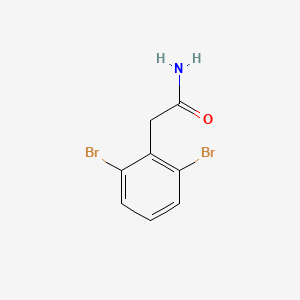
![8-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674672.png)
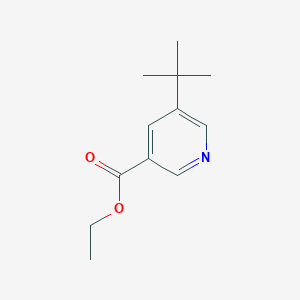

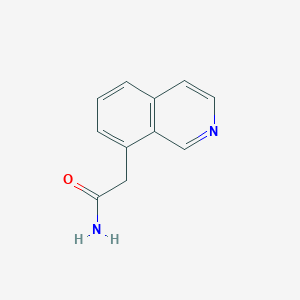
![5-Chloroisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B13674693.png)


